molecular formula C15H18F3N3O B7571763 2-(1-Pyrazol-1-ylpropan-2-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol

2-(1-Pyrazol-1-ylpropan-2-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol

カタログ番号 B7571763
分子量: 313.32 g/mol
InChIキー: XIUFQWTVJHQZAD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(1-Pyrazol-1-ylpropan-2-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as PPT and has been extensively studied for its biochemical and physiological effects. In

作用機序

The mechanism of action of PPT is primarily through its interaction with the estrogen receptor beta (ERβ). PPT acts as an agonist for ERβ and has been shown to modulate the transcriptional activity of ERβ. This modulation of transcriptional activity leads to the activation of downstream signaling pathways that are involved in various cellular processes, including cell growth, differentiation, and survival.
Biochemical and Physiological Effects
PPT has been shown to have a wide range of biochemical and physiological effects. In neuroscience, PPT has been shown to have neuroprotective effects in various models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. In cancer research, PPT has been shown to inhibit the growth of breast cancer cells by inducing apoptosis and inhibiting cell cycle progression. In addition, PPT has been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases.

実験室実験の利点と制限

One of the advantages of using PPT in lab experiments is its high selectivity for the estrogen receptor beta (ERβ). This selectivity allows for the specific modulation of ERβ signaling pathways without affecting the activity of other receptors. However, one of the limitations of using PPT is its relatively low potency compared to other ERβ agonists. This low potency requires higher concentrations of PPT to achieve the desired effects, which can lead to potential off-target effects.

将来の方向性

There are several future directions for the study of PPT. One direction is the development of more potent and selective ERβ agonists based on the structure of PPT. Another direction is the study of the potential applications of PPT in other fields, including cardiovascular disease and metabolic disorders. Additionally, the study of the potential synergistic effects of PPT with other compounds could lead to the development of novel therapeutic strategies.

合成法

The synthesis of PPT involves a multi-step process that starts with the reaction of 4-trifluoromethylphenylhydrazine with 2-bromo-1-(4-methoxyphenyl)propan-1-one to form 2-(4-methoxyphenyl)-1-(4-trifluoromethylphenyl)hydrazine. This intermediate is then reacted with 2-chloroethanol in the presence of triethylamine to form PPT. The overall yield of this synthesis method is approximately 50%.

科学的研究の応用

PPT has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, PPT has been shown to act as an agonist for the estrogen receptor beta (ERβ) and has been studied for its potential neuroprotective effects. In cancer research, PPT has been shown to inhibit the growth of breast cancer cells and has been studied for its potential use as a cancer therapy. In drug discovery, PPT has been used as a lead compound for the development of novel drugs with improved pharmacological properties.

特性

IUPAC Name

2-(1-pyrazol-1-ylpropan-2-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3N3O/c1-11(10-21-8-2-7-20-21)19-9-14(22)12-3-5-13(6-4-12)15(16,17)18/h2-8,11,14,19,22H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUFQWTVJHQZAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=CC=N1)NCC(C2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Pyrazol-1-ylpropan-2-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。